Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Description
Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H22N2O4S2 and its molecular weight is 466.57. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivative Syntheses
The research by Bacchi et al. (2005) explores the synthesis of various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process highlights the versatile approaches for constructing complex molecules potentially related to the specified compound, which could be useful in pharmaceutical and materials science applications Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005.
Kinetic Resolution and Enantioselectivity
Andzans et al. (2013) investigated the kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates using Candida antarctica lipase B, achieving enantiomeric excesses up to 70%. This study provides insights into the potential for producing enantiomerically pure compounds, which is crucial for the development of drugs and active pharmaceutical ingredients Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013.
Multistep Synthesis of Antibiotics
Bagley et al. (2005) achieved the synthesis of dimethyl sulfomycinamate, a derivative related to the sulfomycin family of thiopeptide antibiotics, via a multistep Bohlmann-Rahtz heteroannulation reaction. This complex synthetic pathway underscores the potential of such chemical structures in developing novel antibiotics or therapeutics Bagley, Chapaneri, Dale, Xiong, & Bower, 2005.
Substituted Methyl o-Nitrophenyl Sulfides Preparation
Research by Dudová et al. (2002) on the preparation of substituted methyl o-nitrophenyl sulfides through nucleophilic substitution showcases the manipulation of functional groups to synthesize compounds with potential applications in materials science and pharmaceuticals Dudová, Částek, Macháček, & Šimůnek, 2002.
Intramolecular Cyclization
Remizov et al. (2019) detailed the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to the formation of complex heterocyclic structures. Such reactions are foundational in the development of new chemical entities with potential pharmacological activities Remizov, Pevzner, & Petrov, 2019.
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-4-11-30-24(28)21-15(2)26-23(18(13-25)22(21)20-6-5-12-31-20)32-14-19(27)16-7-9-17(29-3)10-8-16/h4-10,12,22,26H,1,11,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJAQDGJBUQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)OC)C#N)C3=CC=CS3)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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